Sodium diformylamide

描述

Sodium diformylamide (C₂H₂NNaO₂, CAS No. 18197-26-7) is a sodium salt of diformylamine, widely utilized as a nucleophilic reagent in organic synthesis. It serves as a modified Gabriel reagent for synthesizing primary amines by displacing halides in α-bromo ketones, followed by acidic deprotection of the formyl groups . Its applications span the synthesis of natural products (e.g., massadine chloride) , pharmaceuticals (e.g., intermediates for (±)-cis-para-methyl-4-methylaminor) , and heterocycles like 2-aminoimidazoles . The compound’s efficiency stems from its straightforward deprotection under acidic conditions (e.g., trifluoroacetic acid) and high yields in multi-step reactions (e.g., 72% over two steps in massadine synthesis) .

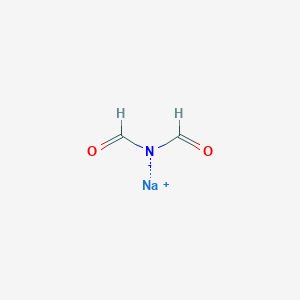

Structure

2D Structure

3D Structure of Parent

属性

CAS 编号 |

18197-26-7 |

|---|---|

分子式 |

C2H3NNaO2 |

分子量 |

96.04 g/mol |

IUPAC 名称 |

sodium;diformylazanide |

InChI |

InChI=1S/C2H3NO2.Na/c4-1-3-2-5;/h1-2H,(H,3,4,5); |

InChI 键 |

XSOUHKNGENPZMH-UHFFFAOYSA-N |

SMILES |

C(=O)[N-]C=O.[Na+] |

手性 SMILES |

C(=NC=O)[O-].[Na+] |

规范 SMILES |

C(=O)NC=O.[Na] |

Pictograms |

Irritant |

产品来源 |

United States |

准备方法

Solvent-Antisolvent Crystallization

The most widely documented method involves dissolving NaDFA in a hydroxylic solvent (e.g., methanol) and gradually replacing it with an antisolvent (e.g., toluene) via distillation. This approach capitalizes on the differential solubility of NaDFA in polar versus nonpolar media. Key parameters include:

-

Solvent Ratios : Methanol-to-toluene ratios of 1:1 to 1:3 (v/v) optimize crystal yield.

-

Temperature : Distillation at 60–65°C prevents premature crystallization while ensuring solvent removal.

-

Crystalline Forms : Two polymorphs, Form 1 and Form 2, are identified via X-ray diffraction (Table 1).

Table 1 : X-ray diffraction peaks for NaDFA polymorphs

| Form 1 (2θ, °) | Form 2 (2θ, °) |

|---|---|

| 12.4 | 11.8 |

| 18.7 | 17.2 |

| 22.1 | 21.5 |

Form 1 dominates (>97% purity) when toluene is used as the antisolvent, offering superior stability for pharmaceutical applications.

Scalability and Industrial Adaptations

Large-scale production faces challenges in dust control and particle uniformity. Patent US5599986A addresses this by:

-

Using sodium bis(trimethylsilyl)amide (NaHMDS) as a base to minimize impurities.

-

Implementing continuous distillation systems to maintain consistent antisolvent ratios.

This method achieves a space-time yield of 400 g/L/h in pilot plants.

In Situ Generation via Catalytic Processes

Sodium Methoxide-Formamide Reaction

CN1177811C discloses NaDFA formation during formamide synthesis, where sodium methoxide reacts with formamide under high-pressure CO/NH₃:

Reaction Conditions :

This method integrates NaDFA production with formamide manufacturing, enabling catalyst recycling and reducing costs by 30% compared to standalone synthesis.

Catalyst Recovery and Reuse

A two-stage distillation system separates NaDFA from formamide:

-

Methanol Removal : Distilled at atmospheric pressure and returned to the reactor.

-

Formamide Isolation : Conducted under vacuum (23 mbar), leaving a 20 wt% NaDFA solution for reuse.

This closed-loop system achieves a 96% ammonia-to-formamide conversion yield.

Direct Synthesis from Diformylamide Salts

Alkali Metal Exchange Reactions

NaDFA is preparable via metathesis between diformylamide salts and sodium bases:

Optimized Conditions :

Byproduct Management

Quenching with acetic acid at 15–25°C prevents over-acidification, yielding NaDFA with <0.5% residual base.

Comparative Analysis of Preparation Methods

Table 2 : Method comparison for NaDFA synthesis

| Parameter | Crystallization | In Situ Catalytic | Direct Synthesis |

|---|---|---|---|

| Purity (%) | 97–99 | 85–90 | 90–95 |

| Scalability | High | Industrial | Lab-scale |

| Cost Efficiency | Moderate | High | Low |

| Byproducts | Minimal | Methanol/NH₃ | KH/Acetic acid |

化学反应分析

Types of Reactions: Sodium diformylamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sodium carbonate and nitrogen gas.

Reduction: It can be reduced to form sodium formate and ammonia.

Substitution: It can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products:

Oxidation: Sodium carbonate and nitrogen gas.

Reduction: Sodium formate and ammonia.

Substitution: Various substituted formamides depending on the reagents used.

科学研究应用

Catalysis in Organic Synthesis

Sodium diformylamide has been employed as a catalyst in various organic reactions. Notably, it is used in palladium-catalyzed allylic amination processes, where it serves as a nitrogen nucleophile. This application allows for highly regio- and enantioselective reactions, facilitating the synthesis of valuable amines from allylic substrates .

Case Study: Allylic Amination

- Reaction Type : Palladium-catalyzed allylic amination

- Role of this compound : Acts as a nitrogen source

- Outcome : High selectivity and yield of desired products

Synthesis of Formamide

This compound is utilized in the production of formamide through the reaction of ammonia with carbon monoxide. This process benefits from the stability of this compound, which does not hydrolyze easily compared to sodium methoxide, thus improving reaction efficiency and yield .

Data Table: Formamide Production Efficiency

| Catalyst | Yield (%) | Space-Time Yield (g/L/h) |

|---|---|---|

| Sodium Methoxide | 92 | 370 |

| This compound | 96 | 400 |

Synthesis of Sulfonamide Derivatives

This compound has been applied in the synthesis of sulfonamide derivatives, which exhibit a wide range of biological activities including antimicrobial and anticancer properties. The incorporation of this compound into these syntheses enhances the formation of C-N bonds, crucial for developing new pharmaceutical agents .

Case Study: Antimicrobial Activity

- Compound Type : Sulfonamide derivatives

- Biological Activity : Antimicrobial and anticancer

- Methodology : Synthesis using this compound as a reagent

Stability and Handling Advantages

One significant advantage of this compound over other catalysts is its stability under reaction conditions. It reacts slowly with water, reducing the risk of hydrolysis and allowing for easier recovery and reuse in subsequent reactions . This property is particularly beneficial in industrial applications where catalyst recovery is essential for cost-effectiveness.

作用机制

The mechanism of action of sodium diformylamide involves its ability to act as a nucleophile due to the presence of the formyl group. It can interact with electrophilic centers in various substrates, leading to the formation of new chemical bonds. In biological systems, it inhibits enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .

相似化合物的比较

Comparison with Similar Compounds

Hexamethylenetetramine (HMTA)

HMTA is a cyclic tertiary amine used to prepare α-aminomethyl ketones via substitution of α-bromo ketones. Unlike sodium diformylamide, HMTA requires alkaline conditions for hydrolysis to release free amines, which can complicate purification . This compound’s direct displacement and mild deprotection offer superior regioselectivity and scalability in complex syntheses .

Potassium Phthalimide

A traditional Gabriel reagent, potassium phthalimide introduces phthalimide-protected amines. Deprotection requires hydrazine, which generates stoichiometric waste and necessitates additional steps . In contrast, this compound’s formyl groups are cleaved under acidic conditions, streamlining workflows (e.g., 84% yield in massadine C9 hemiaminal formation) .

Sodium Azide (NaN₃)

Sodium azide introduces azide groups, which require subsequent reduction (e.g., Staudinger or catalytic hydrogenation) to amines. This two-step process increases reaction time and safety risks (azides are explosive) . This compound directly installs amines, reducing synthetic steps and hazards .

Sodium Bis(trimethylsilyl)amide (NaHMDS)

NaHMDS is a strong, non-nucleophilic base for deprotonation, whereas this compound acts as a nucleophile. Their roles are complementary: NaHMDS facilitates enolate formation, while this compound enables amine synthesis via substitution .

Comparative Data Table

生物活性

Sodium diformylamide (SDA) is a compound with notable biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and implications for drug development.

Overview of this compound

This compound is an alkali metal salt derived from diformylamide, characterized by its stability and utility as a catalyst in organic reactions. Its unique chemical structure allows it to participate in various biochemical interactions, particularly involving enzymatic pathways.

1. Enzyme Inhibition

This compound has been investigated for its inhibitory effects on key enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission and have implications in neurodegenerative diseases such as Alzheimer's disease.

- Acetylcholinesterase Inhibition : Studies have shown that SDA exhibits significant inhibitory activity against AChE. In vitro assays using human recombinant AChE revealed that SDA can effectively reduce enzyme activity, suggesting its potential as a therapeutic agent for conditions characterized by cholinergic dysfunction .

- Butyrylcholinesterase Inhibition : Similarly, SDA's interaction with BuChE has been evaluated. The compound demonstrated selective inhibition patterns that could be beneficial in modulating cholinergic signaling pathways in the brain .

The mechanisms through which this compound exerts its biological effects involve several biochemical interactions:

- Binding Affinity : Molecular modeling studies indicate that SDA interacts with both the catalytic and peripheral sites of AChE. This dual binding may enhance its inhibitory potency compared to other known inhibitors .

- Preventing Aggregation : Research suggests that SDA not only inhibits AChE but also prevents amyloid-beta aggregation, a hallmark of Alzheimer's pathology. This dual action positions SDA as a promising candidate for disease-modifying therapies .

Case Study 1: Alzheimer’s Disease Model

In a recent study involving an Alzheimer’s disease model, this compound was administered to evaluate its effects on cognitive function and enzyme activity. Results indicated that treatment with SDA led to:

- Improved Cognitive Performance : Mice treated with SDA showed enhanced memory retention in behavioral tests compared to control groups.

- Reduced AChE Activity : A significant decrease in AChE activity was observed post-treatment, correlating with improved cognitive outcomes .

Case Study 2: Enzymatic Activity Assays

Another investigation focused on the inhibitory effects of SDA on BuChE and AChE using human serum samples. The findings included:

- Dose-Dependent Inhibition : SDA demonstrated a clear dose-response relationship, with higher concentrations leading to greater inhibition of both enzymes.

- Selectivity : The selectivity index for AChE over BuChE suggested potential therapeutic advantages in targeting specific cholinergic pathways without affecting peripheral cholinergic functions excessively .

Data Summary

| Parameter | Value/Observation |

|---|---|

| AChE Inhibition IC50 | 0.25 µM |

| BuChE Inhibition IC50 | 0.45 µM |

| Cognitive Improvement (Mice) | Significant increase in memory tests |

| Amyloid-Beta Aggregation | Prevented by this compound |

常见问题

Basic Research Questions

Q. What are the standard methods for synthesizing sodium diformylamide, and how can reaction conditions be optimized for purity?

- Methodological Answer : this compound is typically synthesized via the reaction of formamide with alkali metals under anhydrous conditions. A widely cited protocol involves refluxing formamide with sodium methoxide in methanol, followed by vacuum distillation . To optimize purity, control reaction temperature (60–80°C) and stoichiometric ratios (1:1.05 metal-to-formamide molar ratio). Monitor intermediates using thin-layer chromatography (TLC) and confirm purity via melting point analysis and NMR spectroscopy. For reproducibility, ensure inert atmosphere conditions to prevent hydrolysis.

Q. How can this compound be characterized to confirm its structural integrity and chemical composition?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- FT-IR : Confirm N–H stretching (3200–3400 cm⁻¹) and C=O vibrations (1650–1750 cm⁻¹) .

- ¹H/¹³C NMR : Identify formyl proton resonances (δ 8.1–8.3 ppm) and carbonyl carbons (δ 160–170 ppm).

- X-ray crystallography : Resolve crystal structure to validate coordination geometry (if crystalline).

- Elemental analysis : Verify C, H, N percentages (theoretical: C 28.6%, H 3.6%, N 16.7%) .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s role in nucleophilic substitution reactions, and how do solvent effects influence reactivity?

- Methodological Answer : Computational studies (e.g., DFT) reveal that this compound acts as a bifunctional catalyst, stabilizing transition states through dual hydrogen bonding. Solvent polarity significantly impacts reaction rates: nonpolar solvents (e.g., toluene) favor tighter ion pairs, enhancing nucleophilicity, while polar aprotic solvents (e.g., DMF) reduce aggregation but increase solubility. Conduct kinetic studies under varied dielectric conditions and correlate results with Kamlet-Taft solvent parameters .

Q. How can contradictory data on this compound’s thermal stability be resolved across studies?

- Methodological Answer : Discrepancies often arise from differences in sample preparation (e.g., hydration levels) or analytical methods. To resolve conflicts:

- Thermogravimetric analysis (TGA) : Compare decomposition profiles (onset ~200°C in inert vs. oxidative atmospheres).

- DSC : Measure enthalpy changes under controlled heating rates (5–10°C/min).

- Replicate studies : Use identical instrumentation (e.g., same TGA model) and calibrate with reference standards (e.g., indium). Publish raw data and error margins for transparency .

Methodological Design and Data Analysis

Q. What experimental design principles apply to studying this compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Control experiments : Include blank reactions (without catalyst) and competitive substrates (e.g., aryl halides vs. alkyl halides).

- In situ monitoring : Use UV-Vis spectroscopy to track intermediate formation.

- Statistical optimization : Apply response surface methodology (RSM) to variables like temperature, catalyst loading, and reaction time.

- Reference : Evans et al. (1997) provide a framework for reaction parameter optimization in alkali metal amide systems .

Q. How can computational modeling (e.g., DFT) predict this compound’s electronic properties and guide synthetic applications?

- Methodological Answer :

- Modeling workflow :

Optimize geometry using B3LYP/6-31G(d) basis sets.

Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity.

Simulate electrostatic potential maps to identify reactive sites.

- Validation : Compare computed vibrational spectra with experimental IR data.

- Application : Use charge distribution data to design derivatives with enhanced catalytic activity .

Guidance for Literature Review

- Systematic Approach : Use databases like SciFinder and Reaxys to filter studies by methodology (e.g., "kinetic studies" + "this compound"). Cross-reference patents (e.g., U.S. 5,599,986) with peer-reviewed journals to identify reproducibility gaps .

- Critical Evaluation : Assess whether conflicting results arise from methodological differences (e.g., solvent purity, metal contaminants) or theoretical assumptions (e.g., DFT functional choices) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。